吗啉-4-基(氧代)乙酸乙酯

描述

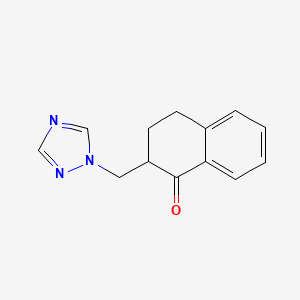

Ethyl morpholin-4-yl(oxo)acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various compounds with morpholine moieties and their synthesis, characterization, and biological activities. Morpholine derivatives are of significant interest due to their potential biological activities, including their roles as cyclooxygenase-2 (COX-2) inhibitors, which can be beneficial in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of morpholine derivatives involves various chemical reactions, often starting with morpholine or its substituted forms as a key building block. For instance, the synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters involves the reaction of morpholine with other chemical entities to form compounds with potential COX-2 inhibitory activity . Another example is the synthesis of a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which was then characterized by NMR, IR, and Mass spectral studies .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides information about the crystal system and lattice parameters . The morpholine rings typically adopt chair conformations, which is a common feature in these compounds . The spatial arrangement of the morpholine moiety and its substituents can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including acid-catalyzed oligomerization, as seen in the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines to form hexahydro-4-aza-s-indacene derivatives . The reactivity of the morpholine ring and its substituents plays a crucial role in the formation of these complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the inclusion complexes of a morpholine derivative with cyclodextrins were studied using NMR spectroscopy, which revealed the formation of complexes through the interaction of the morpholine fragment with the inner sphere of the cyclodextrin molecules . These interactions can affect the solubility, stability, and overall physical properties of the compounds.

科学研究应用

抗真菌应用

吗啉-4-基(氧代)乙酸乙酯衍生物的一个值得注意的应用是在抗真菌剂的开发中。研究人员已经发现对念珠菌属具有杀真菌活性的衍生物,以及对各种真菌(包括霉菌和皮肤癣菌)具有更广泛的抗真菌活性。这些化合物在体外表现出显着的活性,并在系统性念珠菌感染的小鼠模型中降低真菌载量方面表现出体内疗效 (Bardiot 等人,2015).

合成和结构分析

在化学合成和结构分析领域,吗啉-4-基(氧代)乙酸乙酯衍生物已被合成和表征,以探索其结构性质。研究集中于研究这些衍生物的立体化学性质,并通过 X 射线分析和其他光谱方法了解它们的分子结构。这项研究有助于更广泛地了解如何修饰这些化合物并在各种治疗背景下利用它们 (El-Samahy, 2005).

抗癌研究

另一个重要的研究领域涉及探索吗啉-4-基(氧代)乙酸乙酯衍生物作为潜在的抗癌剂。这些化合物已针对各种癌细胞系评估其细胞毒活性,对特定的激酶靶标表现出有效的抑制活性。这项研究表明这些衍生物在开发有效的抗癌疗法中的潜力 (Riadi 等人,2021).

抗炎和镇痛作用

吗啉-4-基(氧代)乙酸乙酯的衍生物也因其抗炎和镇痛作用而受到研究。该领域的研究所强调了这些化合物作为双效抑制剂的潜力,靶向参与炎症和疼痛的特定酶。这些发现表明在治疗炎性疾病和与疼痛相关的疾病中可能的应用 (Can 等人,2017).

属性

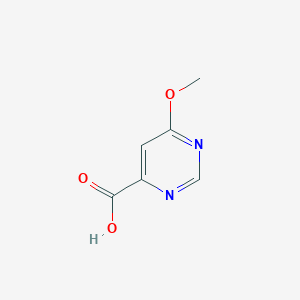

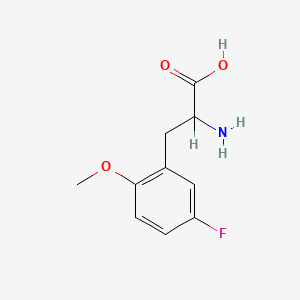

IUPAC Name |

ethyl 2-morpholin-4-yl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHBZMGEGJKXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304407 | |

| Record name | Ethyl α-oxo-4-morpholineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl morpholin-4-yl(oxo)acetate | |

CAS RN |

20943-61-7 | |

| Record name | Ethyl α-oxo-4-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-oxo-4-morpholineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)